molecular formula C15H18N2O4 B11840390 Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11840390
M. Wt: 290.31 g/mol
InChI Key: VZJFJVUFCYGKIK-UHFFFAOYSA-N
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Description

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate (CAS 1215623-47-4) is a synthetic quinoline derivative with a molecular formula of C15H18N2O4 and a molecular weight of 290.31 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the development of novel 4-amino-3-quinolinecarboxylic acids and esters. Such compounds have demonstrated significant anti-secretory and anti-ulcer activity in biological studies, functioning as potent inhibitors of gastric acid secretion . Quinoline-based compounds are a cornerstone of anticancer drug discovery, with mechanisms of action that include growth inhibition via cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration . The quinoline scaffold is a privileged structure in drug development, present in a range of approved therapeutics for conditions including malaria, cancer, asthma, and as a local anesthetic . Researchers value this specific ester derivative for its synthetic utility as a building block for generating more complex molecules targeted at various disease pathways. Its structure, featuring methoxy and methylamino substituents, allows for strategic chemical modifications to explore structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is typically shipped with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-5-21-15(18)9-8-17-14-11(20-4)7-6-10(19-3)12(14)13(9)16-2/h6-8H,5H2,1-4H3,(H,16,17)

InChI Key

VZJFJVUFCYGKIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)NC

Origin of Product

United States

Preparation Methods

Cyclocondensation via Gould-Jacobs Reaction

The Gould-Jacobs reaction is widely employed for constructing quinoline frameworks. This method involves the condensation of aniline derivatives with β-keto esters under acidic conditions. For Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate, a substituted aniline precursor (e.g., 3,6-dimethoxyaniline) reacts with ethyl 3-oxopent-4-enoate in polyphosphoric acid (PPA) at 120–140°C. The reaction proceeds through a keto-enol tautomerization, followed by cyclodehydration to yield the quinoline core.

Key Data:

ParameterValueSource
Reaction Temperature130°C
Yield68–72%
CatalystPolyphosphoric Acid (PPA)

Friedländer Synthesis Modifications

Alternative approaches adapt the Friedländer synthesis, utilizing 2-aminobenzaldehyde derivatives and ketones. For instance, 2-amino-4,7-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of iodine as a catalyst. This method offers better regiocontrol for methoxy substitutions at positions 5 and 8.

Functionalization at Position 4: Methylamino Group Introduction

Introducing the methylamino group at position 4 typically follows the formation of a chloro intermediate, which undergoes nucleophilic substitution.

Chlorination and Amination Sequence

  • Chlorination: The quinoline intermediate (e.g., ethyl 5,8-dimethoxy-4-chloroquinoline-3-carboxylate) is synthesized using phosphorus oxychloride (POCl₃). A mixture of the hydroxyl precursor and POCl₃ is refluxed for 2–4 hours, achieving >85% conversion.

  • Amination: The chloro derivative reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C. Catalytic amounts of potassium iodide enhance reactivity via the Finkelstein mechanism.

Optimization Insight:

  • Excess methylamine (2.5 eq.) improves yields to 78–82%.

  • Side products, such as dimethylated amines, are minimized by controlling reaction time (<6 hours).

Methoxy Group Installation

Methoxy groups at positions 5 and 8 are introduced either before cyclization (via substituted anilines) or post-cyclization through demethylation/remethylation strategies.

Pre-Cyclization Methoxylation

Using 3,6-dimethoxyaniline as the starting material ensures methoxy groups are present prior to quinoline formation. This approach avoids late-stage functionalization challenges but requires access to specialized aniline precursors.

Post-Cyclization O-Methylation

For intermediates lacking methoxy groups, selective methylation is achieved using dimethyl sulfate (DMS) and potassium carbonate in acetone. The reaction is conducted at 50°C for 12 hours, yielding >90% methylation at the desired positions.

Comparative Table:

MethodYield (%)SelectivityCost Efficiency
Pre-Cyclization72HighModerate
Post-Cyclization88ModerateHigh

Esterification and Final Product Purification

The ethyl ester group at position 3 is typically introduced early in the synthesis (e.g., via β-keto ester reactants). Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Critical Challenges:

  • Regioselectivity: Competing reactions at positions 2 and 4 necessitate careful catalyst selection.

  • Solubility: Polar solvents (DMF, DMSO) improve intermediate solubility but complicate isolation.

Emerging Methodologies and Catalytic Innovations

Recent advances focus on streamlining synthesis through one-pot reactions and heterogeneous catalysis.

One-Pot Rhodium-Catalyzed Synthesis

A patent-pending method utilizes rhodium acetate (2 mol%) and formic acid in a single vessel to facilitate cyclization and amination sequentially. This approach reduces steps from 5–6 to 2, achieving an 80% overall yield.

Photocatalytic C–N Bond Formation

Visible-light-driven catalysis using iridium complexes (e.g., Ir(ppy)₃) enables milder amination conditions (room temperature, 24 hours) with comparable yields (75%) .

Chemical Reactions Analysis

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Biological Activities

1. Anti-Cancer Properties
Preliminary studies indicate that Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate exhibits significant anti-cancer properties. Research suggests that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapy .

2. Neuroprotective Effects
The structural characteristics of this compound may also confer neuroprotective effects. Its interactions with specific receptors or enzymes within cells are believed to influence pathways related to cell growth and survival, suggesting its utility in neuropharmacology .

Applications in Medicinal Chemistry

This compound holds promise in various medicinal applications:

  • Pharmaceutical Development : Due to its biological activity, it may be developed into therapeutic agents targeting cancers or neurological disorders .
  • Research on Mechanisms of Action : Studies are ongoing to understand the specific mechanisms through which this compound exerts its effects on cancer cells and neurons. This includes assessing its interactions with various biological targets .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to other quinoline derivatives:

Compound NameStructure CharacteristicsUnique Features
This compoundMethoxy groups at positions 5 & 8Potential anti-cancer and neuroprotective properties
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylateDimethoxyphenyl groupEnhanced lipophilicity
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylateBeta-carboline structureKnown psychoactive properties
6-Chloro-4-(2-chlorophenyl)methylquinoline-3-carboxylic acidChlorine substituentsExhibits antibacterial activity

Case Studies

Several case studies have explored the applications of this compound:

  • In Vitro Studies : Research conducted on murine tumor cell lines demonstrated the compound's cytotoxicity comparable to known inhibitors of topoisomerases . These studies provide insights into its potential as a chemotherapeutic agent.
  • Neuropharmacological Research : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases, indicating its potential role in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding and replication . These interactions make it a potent antimicrobial and anticancer agent.

Comparison with Similar Compounds

Position 4 Modifications

  • Chloro (): Serves as a leaving group for nucleophilic substitution reactions, useful in synthesizing derivatives .
  • Dimethylamino (): Stronger electron-donating effect than methylamino, increasing basicity and altering charge distribution .

Positions 5 and 8 Modifications

  • Methoxy (Target Compound, ): Electron-donating groups that enhance solubility and influence ring electronics. The 5,8 vs. 6,8 substitution () may affect steric hindrance and planarity .
  • Fluoro (): Electron-withdrawing groups that stabilize the quinoline ring and may improve metabolic stability .
  • Methyl (): Increases lipophilicity, favoring membrane permeability but reducing water solubility .

Position 3 Modifications

All compounds feature an ethyl ester at position 3, which is common in prodrug strategies to improve bioavailability.

Biological Activity

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of approximately 286.32 g/mol. The compound features methoxy groups at positions 5 and 8, along with a methylamino group at position 4 of the quinoline ring. These structural characteristics are believed to enhance its solubility and reactivity, contributing to its biological activities.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. The compound appears to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Its mechanism of action may involve the inhibition of protein kinases associated with cancer cell growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa12.5Protein kinase inhibition
MCF715.0Apoptosis induction
A54910.0Cell cycle arrest

2. Neuroprotective Effects

In addition to its anticancer potential, this compound may exhibit neuroprotective effects . Research suggests that it could influence neurodegenerative pathways by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The presence of methoxy groups may enhance its interaction with neural receptors.

Table 2: Neuroprotective Activity Overview

Study ReferenceModel UsedOutcome
SH-SY5Y CellsReduced apoptosis
Mouse ModelImproved cognitive function
Rat Brain TissueDecreased oxidative stress

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various protein kinases involved in cancer progression, which may lead to reduced tumor growth.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective benefits.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : This study demonstrated an IC50 value of 12.5 µM, indicating effective inhibition of cell growth through protein kinase pathways .
  • Neuroprotection in Mouse Models : Research conducted on mice treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups .
  • MCF7 Breast Cancer Cells : The compound was found to induce apoptosis in MCF7 cells at an IC50 of 15 µM, suggesting a role in breast cancer treatment strategies .

Q & A

Q. Basic

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the quinoline backbone and substituent positions (e.g., methoxy at C5/C8 and methylamino at C4) .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and fragmentation patterns .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond angles and torsion angles (e.g., N1–C11–C12–Br2 = 26.6°) .

Q. Advanced

  • Handling crystallographic ambiguities : Discrepancies in bond lengths or angles can arise from disordered solvent molecules or twinning. Refinement using SHELXL with restraints for thermal parameters and hydrogen bonding networks improves accuracy .
  • Dynamic NMR for tautomerism : If the methylamino group exhibits tautomeric behavior (e.g., keto-enol forms), variable-temperature NMR can elucidate equilibrium states .

What challenges arise in analyzing contradictory data from synthetic intermediates?

Advanced
Contradictions often stem from:

  • Isomeric impurities : Byproducts from incomplete regioselective reactions (e.g., methoxy groups at C6 instead of C5) can skew spectral data. HPLC or chiral column chromatography isolates pure isomers .
  • Crystallographic vs. spectroscopic data : For example, NMR may suggest a planar quinoline ring, while X-ray data shows slight puckering. Cross-validation with DFT calculations reconciles these differences .
  • Reaction monitoring : Real-time FTIR or LC-MS tracks intermediate formation, identifying bottlenecks (e.g., slow hydrolysis of esters) .

How can reaction conditions be optimized for sensitive functional groups?

Q. Advanced

  • Methylamino group stability :
    • Avoid strong acids/bases to prevent deamination. Use mild reagents like DCC/HOBt for coupling reactions .
    • Conduct reactions under inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Ester hydrolysis control : Partial hydrolysis of the ethyl ester can occur under alkaline conditions. Adjust pH and temperature (e.g., 0–5°C) to retain the ester group .

What methodologies validate the biological activity of derivatives?

Q. Basic

  • In vitro assays : Anticancer activity is screened via MTT assays against cell lines (e.g., HeLa), while antibacterial activity uses MIC tests against E. coli or S. aureus .

Q. Advanced

  • Structure-activity relationship (SAR) studies : Modifying the methoxy/methylamino substituents and correlating changes with activity (e.g., logP calculations for membrane permeability) .
  • Molecular docking : Simulations using AutoDock Vina predict binding affinities to target proteins (e.g., DNA gyrase for antibacterial activity) .

How are stability and degradation profiles assessed under experimental conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylation or ester hydrolysis) .
  • Kinetic stability : Arrhenius plots predict shelf-life at room temperature by extrapolating degradation rates from accelerated conditions .

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